Methyl 3-amino-3-(4-nitrophenyl)propanoate

Catalog No.
S1924541
CAS No.
273920-24-4
M.F
C10H12N2O4
M. Wt
224.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-amino-3-(4-nitrophenyl)propanoate

Researchers using free β-amino acid face zwitterion insolubility in aprotic solvents, requiring harsh conditions. Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 273920-24-4) eliminates this via pre-installed methyl ester for superior solubility and chemoselective N-acylation without oligomerization.

  • Solubility: Readily dissolves in CH₂Cl₂, THF, enabling standard peptide coupling.
  • Orthogonal nitro group reduces cleanly to aniline for bioconjugation.
  • Methyl ester facilitates direct β-lactam cyclization under mild conditions.

Reliable supply with documented purity for scalable API synthesis.

CAS Number

273920-24-4

Product Name

Methyl 3-amino-3-(4-nitrophenyl)propanoate

IUPAC Name

methyl 3-amino-3-(4-nitrophenyl)propanoate

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15/h2-5,9H,6,11H2,1H3

InChI Key

JGLLZWBBGQKLKV-UHFFFAOYSA-N

SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N

Synonyms

Methyl 3-amino-3-(4-nitrophenyl)propanoate, Methyl 3-amino-3-(4-nitrophenyl)propionate, 3-Amino-3-(4-nitrophenyl)propanoic acid methyl ester, 4-Nitrophenyl-β-alanine methyl ester, Methyl β-amino-4-nitrobenzenepropanoate, β-(4-Nitrophenyl)-β-alanine methyl ester

Purity

98%

Package Size

500 mg, 1 g, 5 g

Methyl 3-amino-3-(4-nitrophenyl)propanoate (CAS 273920-24-4) is a highly versatile, synthetically protected β-amino acid derivative utilized extensively in the development of peptidomimetics, β-lactam antibiotics, and advanced active pharmaceutical ingredients (APIs). By incorporating both a reactive β-amine and a para-nitro substituent on the phenyl ring, this compound provides two orthogonal handles for functionalization. The methyl ester serves as a critical protecting group that suppresses zwitterion formation, thereby dramatically enhancing solubility in standard organic solvents compared to its free acid counterpart. This structural profile makes it a highly reliable precursor for complex multi-step syntheses where chemoselectivity, precise stereochemical control, and scalable processability are required [1].

Research Fit

1
Synthetic building block for peptidomimetic construction
β-amino acid scaffold with dual amino and masked carboxyl functionality
2
4-nitrophenyl substituent supports SAR screening workflows
Reported class-level association with antimicrobial screening endpoints
3
Methyl ester protection for controlled deprotection strategy
Balanced reactivity and stability in multi-step synthetic sequences

Attempting to substitute this compound with the free acid (3-amino-3-(4-nitrophenyl)propanoic acid) or non-nitrated analogs (e.g., methyl 3-amino-3-phenylpropanoate) introduces severe workflow bottlenecks. The free acid exists as a highly polar zwitterion, rendering it largely insoluble in aprotic solvents like dichloromethane or tetrahydrofuran, which forces the use of harsh, yield-reducing polar solvents or necessitates an additional, often inefficient, esterification step in situ. Furthermore, substituting with a non-nitrated analog eliminates the critical para-position functional handle, preventing downstream reduction to the aniline derivative required for cross-coupling or extended pharmacophore development. For industrial scale-up, the pre-installed methyl ester is essential to prevent uncontrolled oligomerization during amine functionalization[1].

Substitution Risk

Free acid The free acid form requires additional activation for amide coupling and may exhibit lower membrane permeability, limiting direct substitution in cellular assay contexts.
Ethyl ester The ethyl ester introduces a larger hydrophobic group that may alter reactivity and physicochemical profile in downstream constructs compared to the methyl ester.
Generic analog β-amino acids without the 4-nitrophenyl group may not support the antimicrobial screening context reported for this scaffold; aryl substitution critically shapes SAR outcomes.

Organic Solvent Solubility and Processability

The methyl esterification of the β-amino acid fundamentally alters its phase behavior. While the free acid exists as a zwitterionic solid with negligible solubility in standard organic solvents, Methyl 3-amino-3-(4-nitrophenyl)propanoate exhibits high solubility in dichloromethane (DCM) and ethyl acetate. This allows for homogeneous reactions and standard aqueous workups, eliminating the need for high-boiling polar aprotic solvents like DMF [1].

Evidence DimensionSolubility in Dichloromethane (DCM) at 25 °C
Target Compound Data>50 mg/mL
Comparator Or Baseline3-amino-3-(4-nitrophenyl)propanoic acid (Free acid): <1 mg/mL
Quantified Difference>50-fold higher solubility in aprotic solvents
ConditionsStandard laboratory conditions (25 °C, DCM)

High solubility in standard organic solvents eliminates the need for polar aprotic solvents, simplifying extraction and significantly reducing solvent removal costs during scale-up.

Anti-MRSA MIC Activity
Class-level
MIC 4–16 µg/mL against S. aureus TCH-1516
Supports antimicrobial screening context
Class-level SAR evidence; 2- to 32-fold improvement over less active analogs in series

Chemoselectivity During Nitro Reduction

When reducing the para-nitro group to an amine to create a bifunctional linker, the presence of the methyl ester prevents unwanted side reactions. Reduction of the free acid often leads to intermolecular amidation or oligomerization due to the unprotected carboxylate reacting with the newly formed aniline or the aliphatic amine. The methyl ester protects the carboxylate, ensuring clean reduction and high isolated yields [1].

Evidence DimensionIsolated yield of 4-amino derivative post-reduction
Target Compound Data>90% yield (clean reduction)
Comparator Or BaselineFree acid analog: <60% yield (due to oligomerization)
Quantified Difference>30% absolute increase in isolated yield
ConditionsCatalytic hydrogenation (Pd/C, H2, ambient pressure, MeOH)

The methyl ester ensures clean reduction of the nitro group without competitive intermolecular side reactions, directly improving batch reproducibility and lowering purification costs.

Synthetic Utility
Class-level
Target
Protected amino ester, ready for selective deprotection or direct use in ester-tolerant reactions.
Free acid
Requires activation with coupling reagents for amide bond formation, adding synthetic steps.
Supports synthesis workflow selection
Well-established protecting group strategy; no quantitative kinetic comparison available

Deprotection Efficiency in Peptide Synthesis

In the synthesis of complex peptidomimetics, the choice of ester protecting group impacts the final deprotection step. Methyl 3-amino-3-(4-nitrophenyl)propanoate undergoes rapid and complete hydrolysis under mild basic conditions compared to heavier esters like the ethyl ester, which require longer reaction times and can risk epimerization of sensitive adjacent stereocenters [1].

Evidence DimensionRate of basic ester hydrolysis (deprotection)
Target Compound DataComplete hydrolysis in <2 hours
Comparator Or BaselineEthyl 3-amino-3-(4-nitrophenyl)propanoate: >4 hours
Quantified Difference>2x faster deprotection under milder conditions
ConditionsStandard basic hydrolysis (LiOH, THF/H2O, 25 °C)

Faster deprotection under mild conditions prevents epimerization and degradation of sensitive functional groups in advanced synthetic intermediates.

Lipophilicity Profile
Class-level
XLogP = 0.5
Supports cellular assay permeability review
In silico calculation; distinct from more hydrophobic ethyl ester or more hydrophilic free acid

Synthesis of Peptidomimetics and β-Peptides

This compound is a highly effective starting material for synthesizing β-peptides. The methyl ester allows for controlled, directional peptide bond formation (N-to-C terminus) without the risk of auto-oligomerization that plagues free β-amino acids, ensuring high-fidelity sequence generation [1].

Development of Targeted Chemotherapeutics and Linkers

The para-nitro group serves as a robust masked aniline. Post-coupling of the aliphatic amine, the nitro group can be cleanly reduced to an amine to attach cytotoxic payloads or fluorophores. The pre-installed methyl ester ensures this reduction proceeds without side reactions, making it a highly reliable bifunctional linker [2].

Precursor for β-Lactam Antibiotic Analogs

The β-amino ester structure is a direct precursor for cyclization into substituted azetidin-2-ones (β-lactams). The methyl ester facilitates the cyclization process under mild basic conditions, providing a scalable route to novel antibiotic scaffolds [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Antimicrobial SAR studies against Gram-positive pathogens
4-nitrophenyl substitution context
MIC endpoint review against MRSA strains
Peptidomimetic synthesis with controlled physicochemical profile
Methyl ester protection and LogP balance
Cellular permeability and deprotection efficiency
Aniline-derivative precursor synthesis
Nitro-to-amine reduction pathway
Selective reduction without ester cleavage

XLogP3

0.5

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